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Compound of Interest

Compound Name: 5-Iodo-1H-indazol-3-amine

Cat. No.: B1319777 Get Quote

Technical Guide: 5-Iodo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1H-indazol-3-amine, a

heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The

document details its chemical properties, a representative synthetic protocol, and explores its

role as a scaffold for developing therapeutic agents, particularly in oncology.

Core Compound Data
The fundamental chemical and physical properties of 5-Iodo-1H-indazol-3-amine are

summarized below. These data are essential for experimental design, including reaction

stoichiometry, solution preparation, and analytical characterization.
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Parameter Value Reference

CAS Number 88805-76-9 [1][2][3][4]

Molecular Formula C₇H₆IN₃ [1][3]

Molecular Weight 258.96 g/mol or 259.05 g/mol [1][3]

Canonical SMILES C1=CC2=C(C=C1I)NN=C2N

InChI

InChI=1S/C7H6IN3/c8-4-1-2-5-

6(3-4)9-10-7(5)11/h1-3H,

(H3,9,10,11)

Appearance Off-white to light yellow powder

Purity Typically >95% [3]

Synthesis and Experimental Protocols
The synthesis of substituted 1H-indazol-3-amines often proceeds via the cyclization of a

substituted 2-fluorobenzonitrile with hydrazine. While a specific protocol for the 5-iodo

derivative is not readily available in the public domain, a representative procedure for the

analogous 5-bromo-1H-indazol-3-amine is detailed below. This protocol can be adapted by

starting with 2-fluoro-5-iodobenzonitrile.

Representative Synthesis of a 5-Halo-1H-indazol-3-
amine
A general synthetic procedure for similar compounds involves the reflux of a 2-

fluorobenzonitrile derivative with hydrazine hydrate.[5]

Materials:

2-Fluoro-5-iodobenzonitrile

Hydrazine hydrate (80% solution)

Ethanol (or other suitable solvent)
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Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Filtration apparatus (e.g., Büchner funnel)

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

To a solution of 2-fluoro-5-iodobenzonitrile in a suitable solvent such as ethanol, add an

excess of hydrazine hydrate.

Heat the reaction mixture to reflux and maintain for a period of 20 minutes to several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).[5]

Upon completion, allow the reaction mixture to cool to room temperature.

The product may precipitate out of the solution upon cooling. If not, the solvent can be

partially removed under reduced pressure to induce crystallization.

Collect the solid product by filtration and wash with a small amount of cold solvent.

Purify the crude product by recrystallization from an appropriate solvent system to yield the

final 5-Iodo-1H-indazol-3-amine.

Characterization: The structure and purity of the synthesized compound should be confirmed

using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Significance and Therapeutic Potential
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their

wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial
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properties.[5] The 1H-indazole-3-amine core, in particular, has been identified as an effective

hinge-binding fragment for kinase inhibitors, a major class of anti-cancer drugs.[5]

Derivatives of 1H-indazole-3-amine have shown promising results as anti-proliferative agents

against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell

lines.[5]

Mechanism of Action and Signaling Pathways
Studies on derivatives of 1H-indazole-3-amine suggest that their anti-cancer effects may be

mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Two

key signaling pathways implicated are the p53/MDM2 pathway and the Bcl-2 family-regulated

apoptotic pathway.[5]

p53/MDM2 Signaling Pathway:

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by

inducing cell cycle arrest or apoptosis in response to cellular stress.[6][7][8] MDM2 is a

negative regulator of p53, targeting it for degradation.[6][8][9] Inhibition of the p53-MDM2

interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. It is

hypothesized that certain indazole derivatives may interfere with this interaction, thereby

promoting cancer cell death.
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Caption: The p53/MDM2 signaling pathway and potential intervention by indazole derivatives.

Bcl-2 Family Apoptotic Pathway:

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10][11][12]

This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL)

members. The balance between these opposing factions determines the cell's fate.[10][12]

Some anti-cancer agents work by either inhibiting the anti-apoptotic Bcl-2 proteins or by

activating the pro-apoptotic members, leading to the release of cytochrome c from the

mitochondria and subsequent caspase activation, ultimately resulting in apoptosis. Indazole

derivatives may modulate the activity of Bcl-2 family members to induce apoptosis in cancer

cells.
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Caption: The Bcl-2 family-regulated apoptotic pathway and potential modulation by indazole

derivatives.

Conclusion
5-Iodo-1H-indazol-3-amine is a valuable building block for the synthesis of novel bioactive

molecules. Its utility is underscored by the established importance of the indazole scaffold in

drug discovery. Further investigation into the synthesis of derivatives and their biological

evaluation is warranted to explore the full therapeutic potential of this class of compounds,

particularly in the development of targeted anti-cancer therapies. The modulation of key

signaling pathways such as the p53/MDM2 and Bcl-2 pathways represents a promising avenue

for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. 88805-76-9|5-Iodo-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

3. thoreauchem.com [thoreauchem.com]

4. 5-Iodo-1H-indazol-3-amine | 88805-76-9 | Benchchem [benchchem.com]

5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. medchemexpress.com [medchemexpress.com]

9. aacrjournals.org [aacrjournals.org]

10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1319777?utm_src=pdf-body
https://www.benchchem.com/product/b1319777?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/5-iodo-1h-indazol-3-amine-88805-76-9
https://www.bldpharm.com/products/88805-76-9.html
http://thoreauchem.com/prod/62213/
https://www.benchchem.com/de/product/b1319777
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721034/
https://pubmed.ncbi.nlm.nih.gov/38762096/
https://pubmed.ncbi.nlm.nih.gov/38762096/
https://www.medchemexpress.com/Targets/MDM-2_p53/mdm-2-p53-signaling-pathway.html
https://aacrjournals.org/cancerres/article/74/24/7161/599339/MDM2-p53-Pathway-in-Hepatocellular-CarcinomaMDM2
https://pubmed.ncbi.nlm.nih.gov/9990505/
https://pubmed.ncbi.nlm.nih.gov/9990505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. journals.biologists.com [journals.biologists.com]

12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-Iodo-1H-indazol-3-amine CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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